molecular formula C5H8ClN3 B1344773 3-Hydrazinylpyridine hydrochloride CAS No. 650638-17-8

3-Hydrazinylpyridine hydrochloride

Cat. No. B1344773
M. Wt: 145.59 g/mol
InChI Key: RJSAWRPVTKYGIZ-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridine hydrochloride is a colorless crystalline or white crystalline solid . It is widely used as an important intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of 3-Hydrazinylpyridine hydrochloride is C5H8ClN3 . The InChI code is 1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H and the InChI key is RJSAWRPVTKYGIZ-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC (=CN=C1)NN.Cl .


Physical And Chemical Properties Analysis

3-Hydrazinylpyridine hydrochloride is easily soluble in water and ethanol, and slightly soluble in ether . The molecular weight is 145.59 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 145.0406750 g/mol . The topological polar surface area is 50.9 Ų .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyridine Derivatives: 3-Hydrazinylpyridine hydrochloride is used in the synthesis of various pyridine derivatives. For instance, it reacts with salicylaldehyde derivatives to form hydrazones with fluorescence properties, showing sensitivity towards zinc ions (Ershov et al., 2018).
  • Cyclization Patterns: Different substituents on 3-hydrazinylpyridine hydrochloride influence cyclization patterns, leading to the formation of various heterocyclic compounds (Cheurfa et al., 2016).
  • Nucleophilic Aromatic Substitution: The compound is used in nucleophilic aromatic substitution reactions for the synthesis of substituted hydrazinylpyridines, contributing to environmentally friendly processes with high atomic efficiency (Ekar & Kranjc, 2020).

Biological Applications

  • Anticancer Agents: Derivatives of 3-hydrazinylpyridine hydrochloride have shown potential as anticancer agents. This includes the synthesis of compounds like 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, demonstrating in vitro and in vivo activity against certain leukemia lines (Capps et al., 1992).
  • Geroprotector Research: The use of related pyridine hydrochlorides in geroprotector research, aimed at retarding aging, highlights the potential application of 3-hydrazinylpyridine hydrochloride in gerontology (Emanuel & Obukhova, 1978).

Chemical Properties and Analysis

  • Polymorphism Studies: Studies on the polymorphic forms of compounds related to 3-hydrazinylpyridine hydrochloride have been conducted, emphasizing its relevance in understanding molecular structures and stability (Shishkina et al., 2020).
  • Fluorescent Probes: The compound has been utilized in the synthesis of fluorescent probes for detecting ions like hypochlorite, indicating its utility in chemical sensing applications (Wu et al., 2016)

Safety And Hazards

3-Hydrazinylpyridine hydrochloride is relatively safe under general conditions of use, but care should be taken to avoid contact with skin and eyes . It is recommended to wear appropriate protective gloves and goggles during operation .

properties

IUPAC Name

pyridin-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4,8H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSAWRPVTKYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630955
Record name 3-Hydrazinylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylpyridine hydrochloride

CAS RN

650638-17-8
Record name Pyridine, 3-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=650638-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Li, M Peng, W Huang, L Zhao, S Wang, C Kang… - Organic …, 2023 - ACS Publications
… Unfortunately, our reaction is not compatible with 3-hydrazinylpyridine hydrochloride. It may be because of the lower oxidation potential of 1m (see Supporting Information Figure 1E). …
Number of citations: 4 pubs.acs.org
S Pan, L Zhang, X Luo, J Nan, W Yang… - Journal of Medicinal …, 2022 - ACS Publications
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are attractive therapeutic targets for multiple cancers. Two first-generation small-molecule Trks inhibitors, larotrectinib and …
Number of citations: 17 pubs.acs.org
BE Jiang, X Jiang, Q Zhang, Q Liang… - Journal of Medicinal …, 2020 - ACS Publications
… The title compound was prepared by the same procedure described for 54 except using 3-hydrazinylpyridine hydrochloride instead of phenylhydrazine hydrochloride as a white solid. H …
Number of citations: 7 pubs.acs.org

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